Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

描述

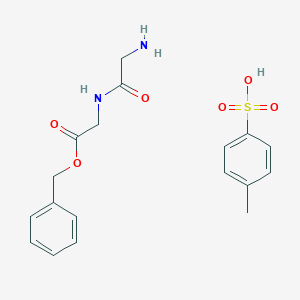

Chemical Identity and Properties Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate (CAS: 1738-82-5) is a glycine-glycine (Gly-Gly) derivative with a benzyl ester and a 4-methylbenzenesulfonate (tosylate) counterion. Its molecular formula is C₁₈H₂₂N₂O₆S, with a molecular weight of 394.44 g/mol . The compound is sensitive to heat and air, requiring storage at 2–8°C .

属性

IUPAC Name |

benzyl 2-[(2-aminoacetyl)amino]acetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.C7H8O3S/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,12H2,(H,13,14);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBJLSORGVEMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320271 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl glycylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-82-5 | |

| Record name | 1738-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl glycylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylglycine benzyl ester p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of Glycylglycine

Glycylglycine reacts with benzyl alcohol under acidic or basic conditions to form benzyl glycylglycinate. A preferred method uses chloroacetyl chloride as an activating agent in the presence of diisopropylethylamine (DIPEA). For example, benzyl alcohol and chloroacetyl chloride react at 0–5°C to yield benzyl 2-chloroacetate, which subsequently undergoes nucleophilic substitution with glycylglycine in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃).

Reaction conditions :

Sulfonation with 4-Methylbenzenesulfonic Acid

The esterified product is treated with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to form the sulfonate salt. This step is critical for stabilizing the compound and enhancing its solubility. A patent by Google Patents outlines a scalable approach where benzene sulfonyl chloride reacts with sodium methoxide in methanol at 25–35°C, followed by neutralization to pH 7–7.2.

Optimized parameters :

-

Molar ratio: 1:1.2–1.4 (benzene sulfonyl chloride:sodium methoxide)

-

Purification: Filtration, methanol removal via distillation, decolorization with activated carbon

Industrial vs. Laboratory-Scale Production

Industrial Synthesis

Industrial methods prioritize cost-effectiveness and scalability. The patent describes a continuous process using a reaction kettle for large-scale esterification and sulfonation. Key features include:

Laboratory-Scale Synthesis

Laboratory protocols emphasize flexibility and precision. A PubMed study details the use of protective groups (e.g., tert-butyl esters) to prevent unwanted side reactions during sulfonation. For example, benzyl 2-acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3-O-[(R)-1-carboxyethyl]-α-D-glucopyranoside is deacetylated under Zemplén conditions (MgO-methanol) to yield the final product.

Critical differences :

| Parameter | Industrial | Laboratory |

|---|---|---|

| Scale | Multi-kilogram | Milligram to gram |

| Purification | Distillation, filtration | Column chromatography |

| Yield | 99.2% | 75–85% |

| Reaction Time | 1–2 hours | 24–48 hours |

Reaction Optimization and Troubleshooting

Yield Enhancement Strategies

-

Stoichiometric adjustments : Increasing the molar ratio of sodium methoxide to benzene sulfonyl chloride from 1:1 to 1:1.4 improves conversion rates.

-

Solvent selection : DMF enhances nucleophilicity in substitution reactions compared to THF or acetone.

-

Temperature modulation : Reactions conducted at 30°C reduce byproduct formation versus higher temperatures.

Common Byproducts and Mitigation

-

Unreacted starting materials : Residual glycylglycine or benzyl alcohol is removed via aqueous washes (pH 7–7.2).

-

Deacetylation side products : Use of MgO-methanol instead of NaOH prevents transesterification.

Comparative Analysis of Sulfonation Methods

Four sulfonation approaches are documented in the literature:

The acid-catalyzed method is optimal for industrial use due to its high yield and simplicity, while the protective group strategy suits laboratory settings requiring high purity.

Advanced Techniques and Recent Innovations

化学反应分析

Types of Reactions

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

Anticancer Research

Recent studies have indicated that compounds similar to Benzyl 2-(2-aminoacetamido)acetate may exhibit anticancer properties. For instance, the compound's ability to induce selective degradation of proteins involved in cancer proliferation has been explored. Polo-like kinase 1 (PLK1), a target in cancer therapy, is often overexpressed in various tumors. Compounds that can selectively degrade PLK1 are being investigated for their potential to overcome drug resistance in cancer therapies .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes, particularly acetylcholinesterase (AChE). AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer’s disease, where they help increase acetylcholine levels in the brain . The structure of Benzyl 2-(2-aminoacetamido)acetate suggests it could interact with AChE due to its amino acid moiety, potentially leading to enhanced inhibitory activity.

Drug Delivery Systems

Benzyl 2-(2-aminoacetamido)acetate can also serve as a building block for drug conjugates, particularly antibody-drug conjugates (ADCs). The sulfonate group enhances solubility and stability, making it suitable for conjugation with antibodies targeting specific cancer cells . This application is particularly relevant in developing targeted therapies that minimize systemic toxicity while maximizing therapeutic efficacy.

Case Studies and Research Findings

作用机制

The mechanism of action of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating biochemical pathways related to inflammation and cardiovascular function. The exact molecular targets and pathways are still under investigation .

相似化合物的比较

Structural Features

- Aminoacetamido core: The backbone consists of a diglycine (Gly-Gly) sequence.

- Benzyl ester : Enhances lipophilicity and protects the carboxylic acid group during peptide synthesis.

- Tosylate counterion : Improves crystallinity and solubility in organic solvents .

Applications

Primarily used as an intermediate in peptide synthesis , particularly for introducing glycine residues or protecting reactive groups .

Structural and Functional Analogues

(a) tert-Butyl 2-(2-aminoacetamido)acetate

- Molecular Formula: Not explicitly provided, but likely differs in the ester group (tert-butyl instead of benzyl).

- Enhanced stability under acidic conditions due to the robust tert-butyl protection .

- Applications : Used in solid-phase peptide synthesis (SPPS) where tert-butyl esters are selectively cleaved under acidic conditions.

(b) Niraparib Tosylate Monohydrate

(c) Methyl 2-Phenylacetoacetate (MAPA)

- Molecular Formula : C₁₁H₁₂O₃ (molecular weight: 192.2 g/mol) .

- Key Differences: A β-keto ester with a phenyl group, structurally unrelated to amino acids. Used in illicit drug synthesis (e.g., amphetamines) rather than peptide chemistry .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Stability/Solubility |

|---|---|---|---|---|---|

| Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate | C₁₈H₂₂N₂O₆S | 394.44 | Gly-Gly, benzyl ester, tosylate | Peptide synthesis intermediate | Air/heat-sensitive; soluble in DMF |

| tert-Butyl 2-(2-aminoacetamido)acetate | Not specified | ~300 (estimated) | Gly-Gly, tert-butyl ester | SPPS, selective deprotection | Acid-stable; soluble in THF |

| Niraparib Tosylate Monohydrate | C₂₆H₃₀N₄O₅S | 510.61 | Piperidinylphenyl indazole, tosylate | PARP inhibition (cancer therapy) | Stable in aqueous buffers |

| Methyl 2-Phenylacetoacetate (MAPA) | C₁₁H₁₂O₃ | 192.2 | β-keto ester, phenyl group | Illicit drug precursor | Stable at -20°C; soluble in acetone |

Research Findings

Tosylate Counterion Utility :

- The tosylate group in the target compound and niraparib enhances crystallinity and solubility in polar aprotic solvents (e.g., DMF), critical for purification and reaction efficiency .

- In contrast, MAPA lacks ionic groups, relying on ester solubility for organic-phase reactions .

Ester Group Impact: Benzyl esters (target compound) are cleaved via hydrogenolysis, whereas tert-butyl esters (tert-butyl analogue) require strong acids like TFA . This difference dictates their use in orthogonal protection strategies in peptide synthesis.

Thermal Stability :

- The target compound’s sensitivity to heat contrasts with niraparib tosylate’s stability in pharmaceutical formulations, reflecting divergent industrial requirements .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate to ensure stability during peptide synthesis?

- Methodological Answer : The compound is sensitive to heat and air, necessitating storage at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon). Pre-weighing aliquots in a glovebox minimizes repeated exposure to ambient conditions. Use desiccants to mitigate moisture absorption, which can hydrolyze the ester group .

Q. How can the purity and identity of this compound be validated in synthetic workflows?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm structural integrity (e.g., peaks for the benzyl ester at ~5.1 ppm and tosylate sulfonate at ~7.8 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify the molecular ion ([M+H] at m/z 394.44) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, using gradients of acetonitrile/water with 0.1% TFA .

Q. What handling protocols are critical to prevent degradation during experimental use?

- Methodological Answer :

- Lab Environment : Work under dry, inert atmospheres (e.g., Schlenk line or glovebox) to avoid hydrolysis of the ester or sulfonate groups.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution steps.

- Decontamination : Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the compound’s structure using SHELX?

- Methodological Answer :

- Refinement Strategies : Use SHELXL for high-resolution data, applying restraints for disordered groups (e.g., benzyl or tosylate moieties).

- Validation Tools : Check R-factors, electron density maps, and ADDSYM in PLATON to detect missed symmetry or twinning.

- Data Merging : For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .

Q. How does the tosylate counterion influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Solubility Modulation : The tosylate group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO), facilitating carbodiimide-mediated couplings.

- Acid-Base Stability : The sulfonate stabilizes the intermediate oxazolium ion during activation, reducing racemization risks.

- Comparative Studies : Replace the tosylate with triflate or mesylate to assess counterion effects on coupling efficiency using -NMR or LC-MS .

Q. What methodological challenges arise in optimizing enzymatic synthesis of benzyl ester derivatives?

- Methodological Answer :

- Enzyme Selection : Screen lipases (e.g., CAL-B) or esterases for regioselective acylation. Use immobilized enzymes to enhance reusability.

- Solvent Systems : Biphasic systems (e.g., tert-butanol/water) improve substrate solubility while maintaining enzyme activity.

- Kinetic Modeling : Apply Michaelis-Menten or Ping-Pong Bi-Bi models to optimize reaction rates and yields. Monitor by -NMR or GC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., drying protocols, solvent purity).

- Interlaboratory Validation : Compare data with collaborators using identical instrumentation (e.g., same NMR magnet strength).

- Dynamic DSC : Perform differential scanning calorimetry to detect polymorphic forms or hydrate formation that may alter thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。